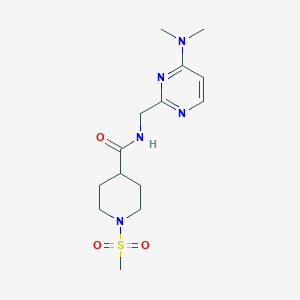
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H23N5O3S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, identified by CAS number 1798032-77-5, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₄H₂₃N₅O₃S
- Molecular Weight : 341.43 g/mol
- Structure : The compound features a piperidine core substituted with a dimethylamino pyrimidine and a methylsulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition : Studies indicate that compounds with similar structures exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- Antibacterial Activity : Preliminary evaluations have shown moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound may be useful in developing new antibiotics .
- Cancer Therapeutics : The presence of the pyrimidine moiety is linked to anticancer properties, particularly through the inhibition of kinases involved in tumor growth. Compounds targeting the MPS1 kinase have shown promise in preclinical studies .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the effect of similar compounds on MPS1 kinase, revealing that modifications in the chemical structure could enhance potency and selectivity against cancer cells. The introduction of specific functional groups was found to improve metabolic stability and reduce off-target effects .
- Antibacterial Screening : A series of synthesized compounds were tested for antibacterial efficacy. The results indicated that compounds with a piperidine structure demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural features in determining biological activity .
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3S/c1-18(2)13-4-7-15-12(17-13)10-16-14(20)11-5-8-19(9-6-11)23(3,21)22/h4,7,11H,5-6,8-10H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSISPFZJMWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













